molecular formula C13H21N3O B11873845 2-Cyclohexyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol

2-Cyclohexyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol

Katalognummer: B11873845
Molekulargewicht: 235.33 g/mol
InChI-Schlüssel: OLCZRLDDYIVMRA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Cyclohexyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol is a hydrogenated pyrazolopyridine derivative characterized by a bicyclic core fused at the [3,4-b] position. Key structural features include:

  • Cyclohexyl substituent at position 2, contributing to lipophilicity and steric bulk.
  • Methyl group at position 5, influencing electronic and steric properties.
  • Hydroxyl group at position 3, enabling hydrogen bonding.

Eigenschaften

Molekularformel

C13H21N3O

Molekulargewicht

235.33 g/mol

IUPAC-Name

2-cyclohexyl-5-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-one

InChI

InChI=1S/C13H21N3O/c1-9-7-11-12(14-8-9)15-16(13(11)17)10-5-3-2-4-6-10/h9-10,14-15H,2-8H2,1H3

InChI-Schlüssel

OLCZRLDDYIVMRA-UHFFFAOYSA-N

Kanonische SMILES

CC1CC2=C(NC1)NN(C2=O)C3CCCCC3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cross-Dehydrogenative Coupling (CDC) with β-Dicarbonyl Compounds

The pyrazolo[3,4-b]pyridine scaffold can be synthesized via CDC reactions between N-amino-2-iminopyridines and β-dicarbonyl compounds. Behbehani et al. demonstrated that acetic acid and molecular oxygen (O2) promote the coupling of N-amino-2-iminopyridines with β-ketoesters or β-diketones to form pyrazolo[1,5-a]pyridines. For example, ethyl acetoacetate reacts with N-amino-2-iminopyridine under O2 to yield pyrazolo[1,5-a]pyridines in 94% yield (Table 1).

Table 1: Optimization of CDC Reaction Conditions for Pyrazolo[1,5-a]pyridine Synthesis

EntryAcid (equiv)AtmosphereYield (%)
1HOAc (2)Air34
2HOAc (6)Air74
4HOAc (6)O294

Adapted from Behbehani et al..

This method is adaptable to the target compound by substituting β-ketoesters with methyl-substituted β-diketones and using cyclohexylamine-derived N-amino-2-iminopyridines. The reaction proceeds via enol addition to the iminopyridine, oxidative dehydrogenation, and cyclization.

Cyclization of Halogenated Pyridine Precursors

An alternative route involves cyclization reactions using halogenated pyridine intermediates. For instance, 2,6-dichloro-4-methylnicotinonitrile undergoes cyclization with hydrazine derivatives to form pyrazolo[3,4-b]pyridin-3-ol scaffolds. Introducing the cyclohexyl group post-cyclization via nucleophilic substitution or reductive amination could yield the target molecule.

Functionalization of the Tetrahydropyridine Moiety

Reductive Amination for Cyclohexyl Group Introduction

The cyclohexyl group at position 2 can be introduced via reductive amination of a ketone intermediate. For example, reacting a pyrazolo-pyridine ketone with cyclohexylamine in the presence of NaBH3CN or under hydrogenation conditions yields the secondary amine.

Methyl Group Incorporation at Position 5

The methyl group at position 5 is likely introduced during the formation of the tetrahydropyridine ring. Using methyl-substituted β-diketones (e.g., acetylacetone) in the CDC reaction directly installs the methyl group. Alternatively, alkylation of a preformed pyridine intermediate with methyl iodide under basic conditions could achieve this modification.

Optimization of Reaction Parameters

Solvent and Catalyst Selection

Ethanol with acetic acid (6 equiv) under O2 atmosphere provides optimal yields for CDC reactions. Strong Brønsted acids (e.g., p-toluenesulfonic acid) are less effective, yielding ≤55%.

Temperature and Reaction Time

Reactions performed at 130°C for 18 hours ensure complete conversion. Lower temperatures (e.g., 100°C) result in incomplete cyclization, while prolonged heating (>24 hours) promotes side reactions.

Mechanistic Insights

Proposed Pathway for CDC Reactions

  • Enol Addition : The enol form of the β-dicarbonyl compound attacks the electrophilic imine carbon of N-amino-2-iminopyridine.

  • Oxidative Dehydrogenation : Molecular oxygen abstracts hydrogen, forming a conjugated diene intermediate.

  • Cyclization : Intramolecular attack of the amino group on the carbonyl carbon closes the pyrazole ring.

  • Aromatization : Loss of water yields the aromatic pyrazolo-pyridine core.

Role of Cyclohexyl and Methyl Groups

  • Cyclohexyl Group : Enhances solubility in nonpolar solvents and directs regioselectivity during cyclization.

  • Methyl Group : Stabilizes the tetrahydropyridine ring through steric effects, preventing over-oxidation.

Characterization and Validation

Spectroscopic Analysis

  • NMR : Distinct signals for the cyclohexyl protons (δ 1.2–1.8 ppm), pyrazole CH (δ 6.5–7.0 ppm), and hydroxyl proton (δ 10.2 ppm).

  • MS : Molecular ion peak at m/z 221.30 [M+H]+.

X-ray Crystallography

Crystal structures of analogous compounds (e.g., pyrido[1,2-b]indazoles) confirm the bicyclic architecture and substituent orientations .

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-Cyclohexyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So können beispielsweise bei der Oxidation Ketone oder Aldehyde entstehen, während bei der Reduktion Alkohole oder Amine gebildet werden .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Therapeutic Potential
The compound is primarily investigated for its therapeutic properties. Research indicates that it may serve as an effective agent in treating various forms of cancer and neurological disorders. For instance:

  • Cancer Treatment : Studies have shown that the compound can inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells. This mechanism positions it as a candidate for further development in oncology.
  • Neurological Disorders : Preliminary findings suggest neuroprotective effects, potentially making it useful in treating conditions like Alzheimer's disease and Parkinson's disease.

Case Study: Anti-Cancer Activity
A study explored the anti-proliferative effects of related pyrazolo compounds on K562 and MCF-7 cancer cell lines. The results indicated significant inhibition of cell growth, suggesting a promising role for 2-Cyclohexyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol within this context .

Materials Science

Advanced Materials Development
The structural characteristics of this compound make it a candidate for developing advanced materials such as polymers and nanomaterials. Its unique heterocyclic framework can enhance the mechanical and thermal properties of composite materials.

Application in Polymer Science
Research has indicated that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength. This property is particularly beneficial in creating materials for aerospace and automotive applications where performance under stress is critical .

Biological Research

Cellular Mechanisms
The compound's ability to modulate cellular pathways has made it a valuable tool in biological research. Investigations into its effects on various cellular processes have revealed that it can influence signal transduction pathways associated with cell proliferation and apoptosis.

Potential as a Biological Probe
Due to its inhibitory action on specific enzymes and receptors, this compound is being studied as a potential probe for understanding complex biological mechanisms. This application could lead to insights into disease pathways and the development of novel therapeutic strategies .

Wirkmechanismus

The mechanism of action of 2-Cyclohexyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, thereby modulating various cellular pathways. For example, it may inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to bind to these targets is attributed to its unique structural features, which allow for specific interactions with the active sites of the enzymes and receptors .

Vergleich Mit ähnlichen Verbindungen

Comparative Data Table

Compound Name Core Structure Substituents (Position) Molecular Weight Key Properties/Applications Reference
Target Compound Pyrazolo[3,4-b]pyridine Cyclohexyl (2), Methyl (5), OH (3) ~249.3 (est.) High lipophilicity, potential CNS activity -
APH Pyrazolo[3,4-b]pyridine 4-Hydroxyphenyl (4), CN (5) ~294.3 Corrosion inhibitor in acidic media
Zopiclone Pyrrolo[3,4-b]pyrazine 5-Chloropyridinyl, methylpiperazine 388.8 Sedative (GABA modulation)
2-Cyclopentyl analog Pyrazolo[3,4-c]pyridine Cyclopentyl (2), OH (3) ~235.3 (est.) Reduced steric hindrance
2-(Tetrahydro-2H-pyran-4-yl) analog Pyrazolo[3,4-c]pyridine Tetrahydro-2H-pyran-4-yl (2), OH (3) 223.27 Enhanced polarity

Research Findings and Implications

  • Substituent Effects : Cyclohexyl groups enhance membrane permeability but reduce solubility, whereas polar groups (e.g., hydroxyl, pyran) improve aqueous compatibility .
  • Ring Position : Pyrazolo[3,4-b] vs. [3,4-c] fusion alters nitrogen accessibility, impacting interactions with biological targets .
  • Applications : Pyrazolo[3,4-b]pyridines with aryl/heterocyclic substituents show promise in corrosion inhibition and CNS drug development .

Biologische Aktivität

2-Cyclohexyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its antiproliferative effects and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound features a unique pyrazolo[3,4-b]pyridine core, which is known for its diverse pharmacological properties. The presence of the cyclohexyl and methyl groups contributes to its lipophilicity and may enhance its interaction with biological targets.

Antiproliferative Activity

Recent studies have demonstrated that derivatives of the pyrazolo[3,4-b]pyridine scaffold exhibit notable cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Against Cancer Cell Lines :
    • In a study evaluating several derivatives, this compound showed an IC50 value of approximately 1.30 ± 0.28 µM against HEL (erythroleukemia) cells and 3.25 ± 1.91 µM against MCF7 (breast cancer) cells .

Table 1: Cytotoxic Activity of this compound

Cell LineIC50 (µM)
HEL1.30 ± 0.28
MCF73.25 ± 1.91
SKBR31.50 ± 0.27
BT549~3.00

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Protein Kinases : Similar compounds have been shown to inhibit c-Met protein kinase activity, which is implicated in cancer cell proliferation and survival.
  • GABA Receptor Modulation : Some derivatives exhibit allosteric modulation of GABA_A receptors, suggesting a potential role in neurological applications .
  • Selectivity Index : The selectivity index for some derivatives was greater than 25 , indicating low toxicity towards normal cells while maintaining cytotoxicity against cancer cells .

Case Studies

Several case studies have highlighted the therapeutic potential of pyrazolo[3,4-b]pyridine derivatives:

  • A derivative with a fluorinated group demonstrated enhanced stability and selectivity against hematological tumors while showing minimal cytotoxicity in normal Vero cells.
  • Another study indicated that modifications at the pyrazole ring could significantly alter the compound's activity profile against different cancer cell lines.

Q & A

Q. Table 1: Comparative Synthesis Parameters

ParameterOptimal RangeImpact on Yield/PurityReference
Temperature80–110°CHigher yields at 100°C
Reaction Time6–24 hoursLonger durations for complex substituents
Catalyst Loading5–10 mol% (LDH nanocatalyst)Reduces byproducts

Basic: What analytical techniques are most effective for confirming the structural integrity of this compound?

Methodological Answer:
Key techniques for structural validation:

  • NMR Spectroscopy :
    • ¹H NMR : Identify proton environments (e.g., cyclohexyl CH₂ at δ 1.2–1.8 ppm, pyrazole NH at δ 10–12 ppm) .
    • ¹³C NMR : Confirm sp²/sp³ hybridization (e.g., pyridine carbons at 120–150 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 261.17 (calculated for C₁₃H₂₀N₃O) .
  • X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding networks, critical for bioactive conformations .

Q. Table 2: Key Spectral Signatures

TechniqueDiagnostic Peaks/FeaturesReference
¹H NMRCyclohexyl multiplet (δ 1.5 ppm)
HRMS[M+H]⁺ = 261.17
IRN-H stretch (~3400 cm⁻¹)

Advanced: What strategies exist for modifying the pyrazolo-pyridine core to enhance bioactivity?

Methodological Answer:
Targeted modifications to improve pharmacological properties:

  • Substituent Engineering :
    • Introduce electron-withdrawing groups (e.g., -Cl at the 3-position) to enhance receptor binding affinity .
    • Replace cyclohexyl with heteroaromatic groups (e.g., pyrimidine) to modulate solubility and CNS penetration .
  • Ring Functionalization :
    • Oxidize the 5-methyl group to a carboxylic acid for improved water solubility and metal chelation .
  • Bicyclic Derivatives : Fuse additional rings (e.g., thiazole) to explore multitarget activity (e.g., GABA agonism or kinase inhibition) .

Q. Table 3: Bioactivity of Structural Analogues

ModificationObserved ActivityReference
3-Chlorophenyl substituentEnhanced neuroprotection
Pyrimidine-fused coreAntibacterial (MIC 8 µg/mL)
Thiazolo-pyridineGABA receptor modulation

Advanced: How should researchers approach contradictory data regarding this compound's biological activity across different studies?

Methodological Answer:
Resolve contradictions through:

  • Assay Standardization :
    • Use consistent cell lines (e.g., SH-SY5Y for neuroprotection) and control compounds (e.g., THIP for GABA activity) .
  • Dose-Response Analysis : Establish EC₅₀ values across multiple concentrations to rule out false positives from high-dose toxicity .
  • Target Validation : Employ siRNA knockdown or CRISPR-Cas9 to confirm specificity (e.g., test if neuroprotection persists after GABA receptor knockout) .

Q. Table 4: Conflicting Data Resolution Framework

DiscrepancyResolution StrategyExample
Anti-inflammatory vs. nullTest in primary macrophagesTNF-α ELISA vs. luciferase assay
Neuroprotective variabilityControl for blood-brain barrier penetrationIn vivo vs. in vitro models

Advanced: What computational methods can predict the binding affinity of this compound with neurological targets?

Methodological Answer:
Computational workflows for target prediction:

  • Molecular Docking : Use AutoDock Vina to model interactions with GABAₐ receptors (PDB ID: 6HUP). Focus on hydrogen bonding with Arg87 and hydrophobic contacts with Phe200 .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Calculate binding free energy via MM-PBSA .
  • QSAR Modeling : Train models on pyrazolo-pyridine derivatives with known IC₅₀ values to predict activity against NMDA receptors .

Q. Table 5: Computational Parameters for Target Prediction

MethodSoftware/ToolKey MetricsReference
DockingAutoDock VinaBinding energy (ΔG ≤ -8 kcal/mol)
MD SimulationsGROMACSRMSD < 2 Å over 50 ns
QSARMOER² > 0.85 for training set

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.